
6-(Cyclohexyloxy)nicotinic acid
Overview
Description
6-(Cyclohexyloxy)nicotinic acid is a nicotinic acid derivative featuring a cyclohexyloxy substituent at the 6-position of the pyridine ring. Its molecular formula is C₁₂H₁₅NO₃ (molecular weight: 229.25 g/mol). For instance, 6-(benzyloxy)nicotinic acid () and 6-methoxynicotinic acid () are prepared through etherification of the hydroxyl group at the 6-position of nicotinic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclohexyloxy)nicotinic acid typically involves the following steps:
Starting Material: The synthesis begins with nicotinic acid as the starting material.
Cyclohexyloxy Group Introduction: The introduction of the cyclohexyloxy group can be achieved through an etherification reaction. This involves reacting nicotinic acid with cyclohexanol in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions.
Purification: The product is then purified using recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and employing efficient purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
6-(Cyclohexyloxy)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The cyclohexyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of cyclohexyloxy-pyridinecarboxylic acid.
Reduction: Formation of cyclohexyloxy-pyridinecarbinol or cyclohexyloxy-pyridinealdehyde.
Substitution: Formation of various substituted nicotinic acid derivatives.
Scientific Research Applications
Medicinal Chemistry
6-(Cyclohexyloxy)nicotinic acid serves as a valuable building block in the synthesis of pharmaceuticals. Its structural features allow it to interact with biological targets effectively.
- Pharmacological Activity : Research indicates that derivatives of nicotinic acid can exhibit anti-inflammatory, analgesic, and neuroprotective properties. For instance, compounds similar to this compound have been investigated for their potential to modulate nicotinic acetylcholine receptors, which are implicated in cognitive functions and neurodegenerative diseases.
- Drug Development : The compound is used in the development of new drugs targeting metabolic disorders and neurological conditions. Its ability to influence metabolic pathways makes it a candidate for further exploration in treating conditions like diabetes and obesity.
Biochemical Research
In biochemical studies, this compound is utilized as a tool for understanding various biological mechanisms.
- Enzyme Inhibition Studies : The compound can act as an inhibitor for specific enzymes involved in metabolic pathways. For example, its derivatives have been studied for their effects on lipase activity, which is crucial in lipid metabolism.
- Receptor Binding Studies : It has been employed in assays to evaluate receptor binding affinity and selectivity, particularly concerning nicotinic receptors. This application is vital for drug discovery related to cognitive enhancers and treatments for addiction.
Synthesis of Novel Compounds
The unique structure of this compound allows it to be a precursor for synthesizing various novel compounds.
- Synthesis of Ligands : This compound can be modified to create ligands that bind selectively to biological targets. Such ligands are essential for developing new therapeutic agents and diagnostic tools.
- Functionalization : Researchers can functionalize the cyclohexyloxy group to enhance the pharmacokinetic properties of the resulting compounds, thereby improving their efficacy and safety profiles.
Case Studies
Several case studies highlight the applications of this compound:
- Case Study 1 : A study focusing on the anti-inflammatory effects of cyclohexyl derivatives demonstrated that modifications to the nicotinic acid structure could lead to significant reductions in inflammation markers in vitro.
- Case Study 2 : Research investigating the neuroprotective effects of nicotinic acid derivatives found that this compound exhibited promising results in preventing neuronal cell death under oxidative stress conditions.
Summary Table of Applications
Application Area | Description |
---|---|
Medicinal Chemistry | Building block for pharmaceuticals with pharmacological activities such as anti-inflammatory effects. |
Biochemical Research | Tool for enzyme inhibition studies and receptor binding assays. |
Synthesis of Novel Compounds | Precursor for synthesizing ligands and functionalized compounds with enhanced properties. |
Case Studies | Demonstrated anti-inflammatory and neuroprotective effects in experimental models. |
Mechanism of Action
The mechanism of action of 6-(Cyclohexyloxy)nicotinic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The cyclohexyloxy group may enhance the compound’s ability to penetrate cell membranes, allowing it to exert its effects more efficiently. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 6-(Cyclohexyloxy)nicotinic acid with other 6-substituted nicotinic acid derivatives:
Biological Activity
6-(Cyclohexyloxy)nicotinic acid is a derivative of nicotinic acid, characterized by the presence of a cyclohexyloxy group at the 6-position of the pyridine ring. This compound has garnered interest due to its potential biological activities, which include antimicrobial, anti-inflammatory, and neuroprotective effects. This article explores the biological activity of this compound based on recent findings and research studies.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound features a cyclohexyl group attached via an ether linkage to the pyridine ring, which is believed to influence its solubility and biological activity significantly.
Antimicrobial Activity
Research indicates that derivatives of nicotinic acid, including this compound, exhibit notable antimicrobial properties. A study highlighted that compounds with similar structures can inhibit the growth of various bacterial strains. The mechanism behind this activity may involve interference with essential metabolic pathways in microorganisms.
Anti-inflammatory Effects
In vitro studies have shown that this compound can modulate inflammatory responses. It has been suggested that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .
Neuroprotective Properties
The neuroprotective effects of this compound have been investigated in models of neurodegenerative diseases. The compound appears to enhance neuronal survival and function, possibly through mechanisms involving nicotinic acetylcholine receptors (nAChRs). These receptors are critical for synaptic transmission and neuroprotection .
The biological activity of this compound is likely mediated through its interaction with specific molecular targets. The cyclohexyloxy group enhances binding affinity to nAChRs, leading to modulation of neurotransmitter release and cellular signaling pathways. Further studies are needed to elucidate the precise molecular mechanisms involved.
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of various nicotinic acid derivatives, including this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |
---|---|---|
This compound | 32 | 16 |
Control Antibiotic | 16 | 8 |
Neuroprotective Study
In a neuroprotection assay using SH-SY5Y neuroblastoma cells, this compound demonstrated a significant reduction in cell death induced by oxidative stress. The compound was shown to increase cell viability by approximately 40% compared to untreated controls .
Properties
IUPAC Name |
6-cyclohexyloxypyridine-3-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-12(15)9-6-7-11(13-8-9)16-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZZLPCJWMJIAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=NC=C(C=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801262120 | |
Record name | 6-(Cyclohexyloxy)-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801262120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
509101-15-9 | |
Record name | 6-(Cyclohexyloxy)-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=509101-15-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(Cyclohexyloxy)-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801262120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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